4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to enhance the yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a solventless reaction between phenylethylamine and phthalic anhydride, which is a more environmentally friendly approach . This method leverages simple heating to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often relate to the inhibition or activation of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c18-13-10-3-1-2-4-11(10)14(19)17(13)6-5-16-7-8-22-9-12(16)15(20)21/h1-4,12H,5-9H2,(H,20,21) |
InChI Key |
PNKOKYURFPTAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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